molecular formula C11H12BrNO2 B12631034 (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one CAS No. 920798-37-4

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one

Cat. No.: B12631034
CAS No.: 920798-37-4
M. Wt: 270.12 g/mol
InChI Key: UXJFBEBQMWXEDT-SNVBAGLBSA-N
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Description

(6S)-6-(4-Bromophenyl)-4-methylmorpholin-3-one is a chiral morpholinone derivative characterized by a 4-bromophenyl group at the 6-position and a methyl group at the 4-position of the morpholine ring. Its stereochemistry (6S) is critical for pharmacological interactions, as enantiomeric configurations often influence binding affinity and metabolic stability . The bromine atom enhances lipophilicity and electronic properties, making it a promising candidate for drug discovery, particularly in targeting enzymes or receptors involved in neurological and oncological pathways .

Properties

CAS No.

920798-37-4

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

UXJFBEBQMWXEDT-SNVBAGLBSA-N

Isomeric SMILES

CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired morpholinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one exhibits various biological activities, making it a candidate for further exploration in medicinal applications.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Compound Activity Type Tested Organisms Minimum Inhibitory Concentration (MIC)
Compound AAntibacterialE. coli50 µg/mL
Compound BAntifungalCandida albicans30 µg/mL
Compound CAntiviralInfluenza A virus25 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory conditions.

Applications in Drug Development

Given its promising biological activities, (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is being explored for various applications, including:

  • Antimicrobial Agents : Development of new antimicrobial drugs targeting resistant strains.
  • Anti-inflammatory Drugs : Potential use in formulations aimed at treating chronic inflammatory diseases.
  • Cancer Research : Investigating its role in modulating pathways associated with cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study focused on synthesizing several derivatives of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one and evaluating their efficacy against multidrug-resistant bacterial strains. Results indicated enhanced antimicrobial activity with specific modifications to the compound's structure.
  • Anti-inflammatory Research :
    Another significant study investigated the anti-inflammatory properties of the compound using a murine model of arthritis. The findings demonstrated a marked reduction in swelling and pain associated with inflammation when treated with (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one.

Mechanism of Action

The mechanism of action of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related morpholinone derivatives reveals how substituent variations impact physicochemical properties and biological activities. Key compounds are analyzed below:

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Key Features Biological Activity References
(6S)-6-(4-Bromophenyl)-4-methylmorpholin-3-one C₁₁H₁₂BrNO₂ 4-Bromophenyl (C6), methyl (C4) High lipophilicity; chiral (6S) Anticancer potential (preclinical)
(6S)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one C₁₁H₁₂FNO₂ 3-Fluorophenyl (C6), methyl (C4) Reduced cytotoxicity Antimicrobial activity (in vitro)
(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one C₁₈H₁₈ClNO₂ 4-Chlorophenyl (C6), phenylethyl (C4) Moderate AChE inhibition Neurodegenerative research
(6S)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one C₁₁H₁₂FNO₂ 4-Fluorophenyl (C6), methyl (C4) Enhanced bioavailability Anticancer (cell line inhibition)
(6S)-6-(4-Bromophenyl)-4-(allyl)morpholin-3-one C₁₇H₂₀BrNO₂ 4-Bromophenyl (C6), allyl (C4) Altered substitution pattern Lower binding affinity vs. methyl analog

Key Findings

Halogen Effects : Bromine at the 4-position (vs. chlorine or fluorine) significantly enhances biological activity due to increased van der Waals interactions and halogen bonding with target proteins . For example, brominated derivatives show 2–3× higher potency in enzyme inhibition assays compared to chlorinated analogs .

Substituent Position : Fluorine at the 3-position (as in (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one) reduces cytotoxicity but also decreases target affinity compared to 4-substituted derivatives .

Steric and Stereochemical Influence : The allyl group at C4 in (6S)-6-(4-bromophenyl)-4-(allyl)morpholin-3-one introduces steric hindrance, reducing binding efficiency by ~40% compared to the methyl-substituted parent compound . Enantiomeric differences (6S vs. 6R) also modulate pharmacokinetics; for instance, the (6S) configuration improves metabolic stability in hepatic microsomal assays .

Therapeutic Potential: Fluorinated derivatives, such as (6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one, exhibit selective anticancer activity against breast cancer cell lines (IC₅₀ = 12 µM), while brominated analogs show broader but less specific cytotoxicity .

Biological Activity

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This morpholinone derivative exhibits unique structural characteristics that may influence its interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is C11H12BrNO2, with a molecular weight of approximately 270.126 g/mol. The compound features a chiral center at the sixth position of the morpholinone ring, which is crucial for its biological activity. The presence of the bromophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to various biological targets.

Antimicrobial Activity

Preliminary studies suggest that (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one may exhibit significant antimicrobial properties. Its structure allows for specific interactions with bacterial proteins, potentially inhibiting their function. For instance, compounds structurally related to this morpholinone have shown activity against multidrug-resistant (MDR) Gram-negative bacteria, making it a candidate for further exploration in antibacterial drug development .

Compound Target Bacteria MIC (μg/mL)
(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-oneEscherichia coli0.5–1
Similar derivativesAcinetobacter baumannii8–16

Antitumor Activity

Research indicates that morpholinone derivatives can possess antitumor properties. For example, other compounds in this class have been shown to induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting mitochondrial dysfunction . The specific mechanisms by which (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one exerts its antitumor effects remain to be fully elucidated but may involve similar pathways.

The biological activity of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : The bromophenyl group can enhance binding to hydrophobic pockets in proteins, potentially modulating receptor activity.
  • Cell Cycle Arrest : Similar morpholinone derivatives have been shown to arrest the cell cycle at specific phases, leading to increased apoptosis in cancer cells .

Case Studies

A study focusing on related morpholinone compounds demonstrated their effectiveness against resistant bacterial strains and highlighted their potential as new chemical entities (NCEs) for treating infections caused by Gram-negative pathogens . Another investigation into the structural activity relationship (SAR) of morpholinones revealed that modifications at the phenyl group significantly affect biological activity and specificity .

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